Merrifield resin
Overview
Description
Merrifield resin is a cross-linked polystyrene resin that carries a chloromethyl functional group. It is named after its inventor, Robert Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984. This resin is primarily used in solid-phase synthesis, particularly in the synthesis of peptides. The material is typically available as white beads, which swell in suitable solvents such as ethyl acetate, dimethylformamide, and dimethyl sulfoxide, allowing reagents to substitute the chloride substituents .
Preparation Methods
Merrifield resin can be prepared by two main methods:
Chloromethylation of Polystyrene: This involves the reaction of polystyrene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction introduces chloromethyl groups onto the polystyrene backbone.
Copolymerization of Styrene and 4-Vinylbenzyl Chloride: This method involves the copolymerization of styrene with 4-vinylbenzyl chloride in the presence of a cross-linking agent like divinylbenzene.
Chemical Reactions Analysis
Merrifield resin undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups on the resin can be substituted with various nucleophiles such as amines, alcohols, and thiols. Common reagents include sodium azide, potassium fluoride, and cesium carbonate.
Oxidation Reactions: this compound can be functionalized with oxidizing agents to create catalysts for oxidation reactions.
Reduction Reactions: The resin can also undergo reduction reactions, although these are less common compared to substitution and oxidation reactions.
Scientific Research Applications
Merrifield resin has a wide range of applications in scientific research:
Chemistry: It is extensively used in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides. The resin’s ability to swell in solvents facilitates the reaction process.
Biology: In biological research, this compound is used to synthesize peptide libraries for screening potential drug candidates.
Medicine: The resin is employed in the synthesis of peptide-based drugs and diagnostic agents.
Industry: This compound is used in the production of various catalysts for organic synthesis, including supported ionic liquids and heterogeneous catalysts
Mechanism of Action
The mechanism by which Merrifield resin exerts its effects is primarily based on its ability to act as a solid support for chemical reactions. The chloromethyl groups on the resin can react with various nucleophiles, allowing for the attachment of different functional groups. This makes it an ideal support for solid-phase synthesis, where the resin-bound intermediates can be easily separated from the reaction mixture by filtration and washing .
Comparison with Similar Compounds
Merrifield resin is often compared with other solid-phase synthesis resins such as Wang resin, Rink amide resin, and 2-chlorotrityl chloride resin. Each of these resins has unique properties:
Wang Resin: Contains a hydroxymethyl group and is used for the synthesis of peptides with a free carboxyl terminus.
Rink Amide Resin: Contains an amide linker and is used for the synthesis of peptides with a free amine terminus.
2-Chlorotrityl Chloride Resin: Contains a trityl chloride group and is used for the synthesis of peptides with a protected carboxyl terminus.
This compound is unique due to its chloromethyl functional group, which provides versatility in the types of reactions it can undergo and the functional groups that can be attached to it.
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;1-chloroprop-2-enylbenzene;styrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C9H9Cl.C8H8/c1-3-9-7-5-6-8-10(9)4-2;1-2-9(10)8-6-4-3-5-7-8;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;2-7,9H,1H2;2-7H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHIUUBWYJTORC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.C=CC(C1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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